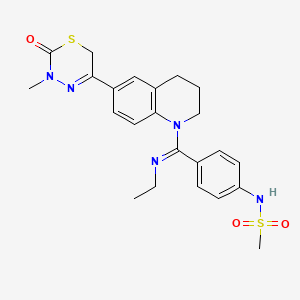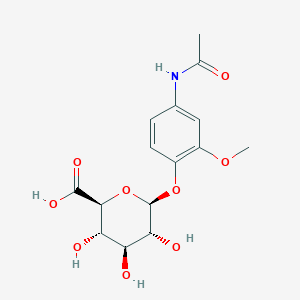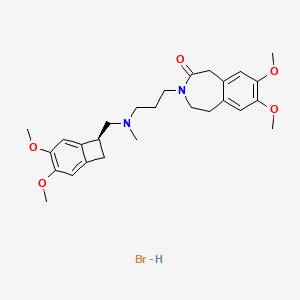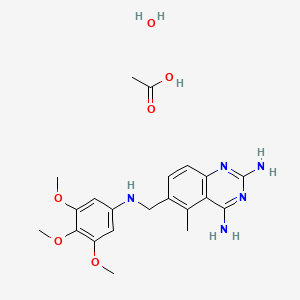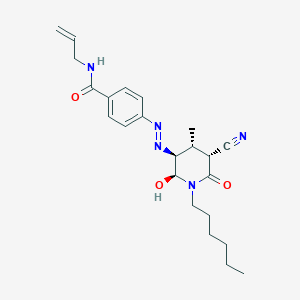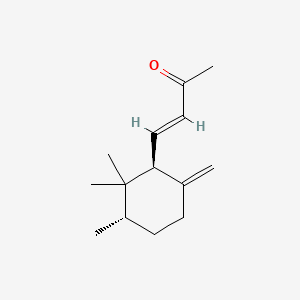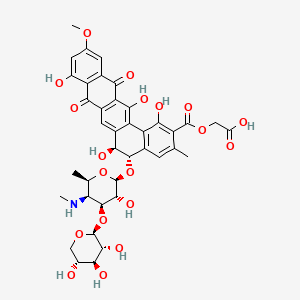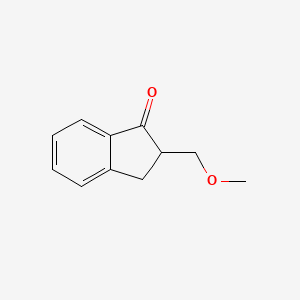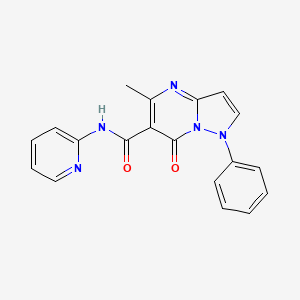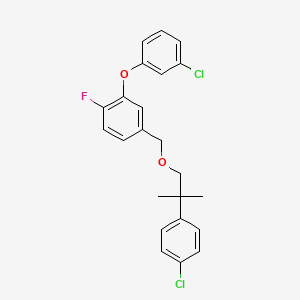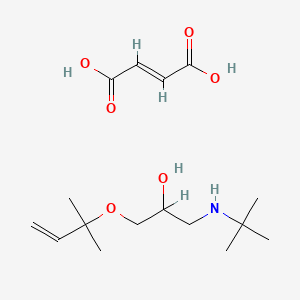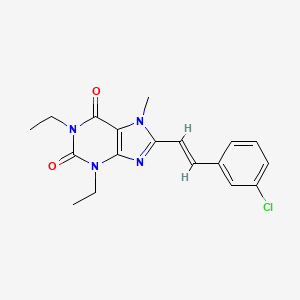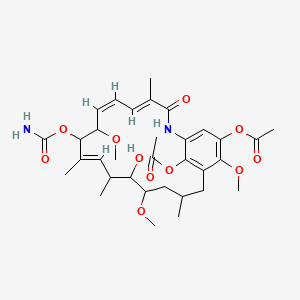
2-Azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-3-one, 20,22-bis(acetyloxy)-9-((aminocarbonyl)oxy)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogeldanamycin-18,21-diacetate is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit heat shock protein 90 (HSP90). By inhibiting HSP90, hydrogeldanamycin-18,21-diacetate can disrupt the function of several proteins involved in cell growth, survival, and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrogeldanamycin-18,21-diacetate typically involves the acetylation of geldanamycin. The process begins with the isolation of geldanamycin from its natural source, Streptomyces hygroscopicus. The isolated geldanamycin is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 18 and 21 positions.
Industrial Production Methods
Industrial production of hydrogeldanamycin-18,21-diacetate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality for pharmaceutical applications.
化学反応の分析
Types of Reactions
Hydrogeldanamycin-18,21-diacetate undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products
Oxidation: The major product is the oxidized form of hydrogeldanamycin-18,21-diacetate.
Reduction: The major product is the hydroquinone derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Hydrogeldanamycin-18,21-diacetate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of benzoquinone ansamycins.
Biology: Investigated for its role in inhibiting HSP90 and affecting protein folding and stability.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt multiple signaling pathways involved in cancer cell survival and proliferation.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.
作用機序
Hydrogeldanamycin-18,21-diacetate exerts its effects primarily by inhibiting HSP90, a molecular chaperone involved in the proper folding and function of many proteins. By binding to the ATP-binding site of HSP90, the compound prevents the chaperone from stabilizing its client proteins. This leads to the degradation of these proteins, many of which are involved in cell growth and survival pathways. The disruption of these pathways results in the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
Hydrogeldanamycin-18,21-diacetate can be compared with other geldanamycin derivatives such as:
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another HSP90 inhibitor with similar anticancer properties.
17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG): A water-soluble analogue with enhanced bioavailability.
Uniqueness
Hydrogeldanamycin-18,21-diacetate is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This uniqueness can influence its efficacy and safety profile in therapeutic applications.
List of Similar Compounds
- Geldanamycin
- 17-Allylamino-17-demethoxygeldanamycin (17-AAG)
- 17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG)
特性
CAS番号 |
30562-35-7 |
|---|---|
分子式 |
C33H46N2O11 |
分子量 |
646.7 g/mol |
IUPAC名 |
[(4E,6Z,10E)-22-acetyloxy-9-carbamoyloxy-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-20-yl] acetate |
InChI |
InChI=1S/C33H46N2O11/c1-17-13-23-30(45-22(6)37)24(16-27(31(23)43-9)44-21(5)36)35-32(39)18(2)11-10-12-25(41-7)29(46-33(34)40)20(4)15-19(3)28(38)26(14-17)42-8/h10-12,15-17,19,25-26,28-29,38H,13-14H2,1-9H3,(H2,34,40)(H,35,39)/b12-10-,18-11+,20-15+ |
InChIキー |
SMJLJYSWSZSYCN-QIDZHBFPSA-N |
異性体SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)/C)OC)OC(=O)N)\C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)C)OC)OC(=O)N)C)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


